L-Alanyl-L-glutamine is a dipeptide formed by the condensation of the amino acids alanine and glutamine. This compound has gained attention in various fields, particularly in nutrition and biochemistry, due to its beneficial properties. L-Alanyl-L-glutamine is recognized for its stability in aqueous solutions, high solubility, and ability to serve as a source of both alanine and glutamine upon hydrolysis. It is commonly utilized in dietary supplements, parenteral nutrition, and cell culture applications, where it helps maintain cellular health and supports metabolic processes .
The synthesis of L-alanyl-L-glutamine can be achieved through several chemical pathways. The most common methods include:
The synthesis of L-alanyl-L-glutamine can be accomplished through various methods:
These methods vary in complexity and yield, with enzymatic synthesis being favored for its efficiency and reduced by-product formation.
L-Alanyl-L-glutamine has several applications across various fields:
Research indicates that L-alanyl-L-glutamine interacts favorably with other nutrients and compounds within biological systems. Its hydrolysis releases both alanine and glutamine, which are critical for various metabolic pathways. Studies have shown that supplementation with L-alanyl-L-glutamine can enhance recovery from physical stressors and improve immune function by providing essential amino acids during periods of increased demand . Additionally, it has been investigated for its potential role in mitigating the effects of malnutrition in children suffering from persistent diarrhea .
L-Alanyl-L-glutamine shares structural similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:
| Compound Name | Composition | Key Properties | Unique Features |
|---|---|---|---|
| L-Alanylglycine | Alanine + Glycine | Supports muscle recovery | Simpler structure; less stable than alanyl-glutamine |
| L-Glutamyl-alanine | Glutamic Acid + Alanine | Supports neurotransmitter function | Different amino acid composition affecting function |
| L-Alanylaspartate | Alanine + Aspartate | May enhance athletic performance | Aspartate's role in energy metabolism |
| L-Alanylleucine | Alanine + Leucine | Promotes muscle protein synthesis | Leucine's unique role as a branched-chain amino acid |
L-Alanyl-L-glutamine stands out due to its superior stability in solution and its dual role as a source of two essential amino acids upon hydrolysis, making it particularly effective for clinical applications where nutrient delivery is critical.
The bioactivity of L-alanyl-L-glutamine is intrinsically linked to its hydrolysis into constituent amino acids, L-glutamine and L-alanine, within cells. This process is mediated by cytoplasmic and membrane-bound peptidases, which cleave the dipeptide into its bioactive components. Research demonstrates that the dipeptide’s stability in aqueous solutions and resistance to thermal degradation make it an ideal vehicle for glutamine delivery, particularly in environments where free glutamine degrades rapidly into ammonia and pyroglutamic acid [3] [4].
Intracellular hydrolysis of L-alanyl-L-glutamine is catalyzed by peptidases such as dipeptidyl peptidase IV (DPP-IV) and aminopeptidases. These enzymes ensure controlled release of glutamine, maintaining its concentration within a physiologically optimal range. Studies using Escherichia coli models expressing L-amino acid α-ligase (Lal) reveal that genetic disruption of peptidase genes (pepA, pepB, pepD, pepN, dpp) significantly reduces dipeptide degradation, enhancing intracellular accumulation of L-alanyl-L-glutamine [2]. For instance, combinatorial inactivation of pepA, pepB, pepD, pepN, and dpp in E. coli strain JKYPQ3 increased extracellular L-alanyl-L-glutamine yields to over 100 mM during fed-batch cultivation [2].
The oligopeptide transporter 1 (PepT-1) facilitates dipeptide uptake in mammalian cells, particularly in intestinal epithelial cells. Upregulation of PepT-1 mRNA in trained rats supplemented with L-alanyl-L-glutamine correlates with enhanced dipeptide absorption and utilization, underscoring its role in bioavailability [5].
| Component | Function | Impact on Bioavailability |
|---|---|---|
| Peptidases (DPP-IV, PepA-D) | Hydrolyze dipeptide into glutamine/alanine | Controlled release of bioactive glutamine [2] [3] |
| PepT-1 transporter | Mediates cellular uptake of dipeptides | Enhances intestinal absorption [5] |
| Lal enzyme | Synthesizes dipeptide from amino acids | Enables fermentative production [2] |
Advances in metabolic engineering have enabled high-yield L-alanyl-L-glutamine production. Deregulation of glutamine biosynthesis in E. coli via glnE and glnB gene deletions elevates intracellular glutamine concentrations, while overexpression of L-alanine dehydrogenase (Ald) boosts alanine synthesis. Combined with Lal expression, these manipulations create a synergistic system for dipeptide synthesis [2]. For example, E. coli strain JKYQ1/pPE86, coexpressing ald and lal, exhibited a 5-fold increase in intracellular alanine and a 3-fold rise in glutamine compared to wild-type strains [2].
Glutamine, a primary product of L-alanyl-L-glutamine hydrolysis, is a known activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. The dipeptide’s role in sustaining mTOR activity has implications for immune function, protein synthesis, and cancer biology.
The mTOR complex 1 (mTORC1) integrates signals from growth factors, energy status, and amino acid availability. Glutamine stimulates mTORC1 via Rag GTPases, promoting ribosomal biogenesis and translation initiation. In cell culture models, L-alanyl-L-glutamine supplementation enhances monoclonal antibody production in Chinese hamster ovary (CHO) cells by 40–60%, a effect attributed to sustained mTOR activation and reduced apoptosis [4]. This aligns with findings that glutamine deprivation inhibits mTORC1, arresting cell cycle progression [4].
L-Alanyl-L-glutamine enhances T-lymphocyte proliferation in a dose-dependent manner, as demonstrated in mitogen-stimulated cultures. At 2 mmol/L, the dipeptide increased proliferation rates by 35%, correlating with elevated interleukin-2 (IL-2) secretion and mTOR-dependent metabolic reprogramming [4]. These effects are critical in clinical settings where immune cell expansion is vital, such as post-chemotherapy recovery.
| Cell Type | Intervention | Outcome | Proposed Mechanism |
|---|---|---|---|
| CHO cells | 50 mM dipeptide | 40–60% increase in antibody production [4] | mTOR-mediated protein synthesis |
| T-lymphocytes | 2 mmol/L dipeptide | 35% increase in proliferation [4] | IL-2 secretion and metabolic reprogramming |
| Intestinal epithelial | 1.5 g/kg supplementation | Upregulation of occludin, ZO-1 mRNA [5] | Enhanced barrier function and repair |
Glutamine serves as a precursor for glutathione (GSH), the body’s primary antioxidant. By providing a stable source of glutamine, L-alanyl-L-glutamine indirectly supports GSH synthesis, mitigating oxidative stress in tissues such as skeletal muscle and intestinal epithelium.
The glutamate derived from glutamine enters the γ-glutamyl cycle, combining with cysteine and glycine to form GSH. In trained rats subjected to exhaustive exercise, L-alanyl-L-glutamine supplementation reduced malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 30%, indicating enhanced antioxidant capacity [1] [5]. This is critical in high-metabolic-demand scenarios, such as endurance exercise, where reactive oxygen species (ROS) production escalates.
Oxidative stress compromises intestinal tight junctions, increasing permeability—a phenomenon observed in exhaustive exercise models. L-Alanyl-L-glutamine pretreatment in rats attenuated exercise-induced paracellular leakage by 40%, concomitant with downregulation of claudin-2 (a pore-forming tight junction protein) and upregulation of occludin [5]. These effects are mediated via GSH-dependent inhibition of nuclear factor-κB (NF-κB) and subsequent suppression of pro-inflammatory cytokines [5].
| Model | Intervention | Oxidative Marker | Change |
|---|---|---|---|
| Trained rats | 1.5 g/kg supplementation | Malondialdehyde (MDA) | 30% reduction [1] [5] |
| CHO cell culture | 50 mM dipeptide | Intracellular ROS | 25% reduction [4] |
| Intestinal epithelium | 2 mmol/L dipeptide | Claudin-2 expression | 50% downregulation [5] |
L-Alanyl-L-glutamine has emerged as a critical regulator of intestinal stem cell dynamics in enteroid culture systems, demonstrating remarkable effects on crypt expansion and cellular proliferation. Research utilizing murine jejunal enteroids has established that L-alanyl-L-glutamine functions equivalently to free L-glutamine in promoting intestinal epithelial homeostasis [1] [2].
Crypt Expansion and Proliferation Dynamics
In enteroid culture systems, L-alanyl-L-glutamine supplementation at 2 millimolar concentration promotes a two- to threefold increase in crypt expansion within the first 48 hours, matching the efficacy of free glutamine [1]. This expansion occurs through enhanced proliferation of intestinal stem cells marked by leucine-rich repeat containing G-protein coupled receptor 5 (Lgr5). The compound specifically activates the mammalian target of rapamycin (mTOR) signaling pathway, as evidenced by significant increases in phosphorylated p70 ribosomal protein S6 kinase and phosphorylated ribosomal S6 protein [1] [2].
Metabolic Signaling Mechanisms
The mechanistic basis for L-alanyl-L-glutamine effects on enteroid systems involves selective activation of mTOR pathways within one hour of treatment [1]. Western blot analyses demonstrate that L-alanyl-L-glutamine, but not alanine alone, triggers phosphorylation of key mTOR downstream targets. This pathway activation appears essential for the proliferative response, as mTOR serves as a critical mediator coupling amino acid metabolism to intestinal stem cell activation [2].
Glutamine Deprivation and Recovery Studies
Enteroid systems deprived of glutamine exhibit progressive crypt atrophy over 48 hours, with decreased epithelial proliferation as measured by 5-ethynyl-2'-deoxyuridine incorporation [1]. However, Lgr5-positive intestinal stem cells demonstrate remarkable resilience, remaining viable but quiescent during extended glutamine deprivation periods. Reintroduction of L-alanyl-L-glutamine restores proliferation within 3 hours and promotes complete crypt regeneration within 48 hours [1].
Single Stem Cell Analysis
Isolated Lgr5-positive intestinal stem cells cultured in the absence of glutamine fail to develop crypt buds, while those maintained in L-alanyl-L-glutamine-supplemented medium successfully expand to form organoids [1]. This finding underscores the essential nature of glutamine availability for intestinal stem cell activation and subsequent differentiation processes.
| Parameter | Standard Medium | With L-Alanyl-L-Glutamine (2mM) | Without Glutamine |
|---|---|---|---|
| Crypt Expansion Index (48h) | 2-3 fold increase | 2-3 fold increase (same as Gln) | No expansion |
| mTOR Pathway Activation (p70S6K) | Baseline phosphorylation | Significant increase | No activation |
| Intestinal Stem Cell Proliferation | Baseline levels | Enhanced expansion | Quiescent state |
| Glutamine Rescue Time | N/A | 48 hours for full recovery | Recovery possible |
L-Alanyl-L-glutamine demonstrates significant protective effects on muscle protein turnover in post-catabolic experimental models, particularly in settings of surgical trauma and metabolic stress. Clinical investigations in patients undergoing elective cholecystectomy have provided fundamental insights into the compound's role in preserving muscle protein synthetic capacity [3].
Post-Surgical Protein Metabolism
In post-surgical catabolic states, patients receiving conventional total parenteral nutrition without L-alanyl-L-glutamine supplementation exhibit a 38.8% ± 6.6% decrease in muscle free glutamine levels and a 21% ± 5.2% reduction in polyribosome concentration per milligram of DNA [3]. These changes indicate substantial impairment of muscle protein synthesis capacity. However, patients supplemented with L-alanyl-L-glutamine maintain both muscle glutamine levels and polyribosome concentrations without significant change [3].
Ribosomal Protein Synthesis Machinery
The preservation of polyribosome concentration represents a critical finding, as these structures serve as the primary machinery for protein synthesis [3]. Polyribosomes consist of multiple ribosomes translating a single messenger RNA molecule, and their concentration directly correlates with protein synthetic capacity. L-Alanyl-L-glutamine supplementation prevents the post-operative decline in these essential protein synthesis components [3].
Whole-Body Nitrogen Balance
L-Alanyl-L-glutamine supplementation significantly improves whole-body nitrogen balance compared to control groups (p < 0.01) [3]. This improvement reflects enhanced protein retention and reduced protein catabolism, indicating that the dipeptide effectively counteracts the catabolic response typical of post-surgical states.
mTOR Pathway Activation in Muscle Models
Recent research using resistance training models demonstrates that L-alanyl-L-glutamine supplementation activates key components of the mTOR signaling pathway in skeletal muscle [4]. Supplementation results in approximately 150% increase in phosphorylated Akt to total Akt ratio and a 200% increase in phosphorylated p70S6K to total p70S6K ratio [4]. These phosphorylation events are essential for initiating protein synthesis cascades.
Muscle Fiber Morphological Changes
L-Alanyl-L-glutamine supplementation produces measurable increases in muscle fiber cross-sectional area, with studies reporting 20% increases compared to control groups [4]. These morphological changes reflect enhanced protein accretion and muscle hypertrophy. Concurrent with these changes, 26S proteasome activity decreases, indicating reduced protein degradation and favoring net protein retention [4].
| Parameter | Control Group | L-Alanyl-L-Glutamine Supplemented | Clinical Model |
|---|---|---|---|
| Muscle Free Glutamine Level | Decreased 38.8% ± 6.6% | No significant change | Post-surgical trauma |
| Polyribosome Concentration | Decreased 21% ± 5.2% | No significant change | Post-surgical trauma |
| mTOR Pathway (pAkt/Akt ratio) | Baseline levels | ~150% increase | Resistance training model |
| Muscle Fiber Cross-sectional Area | Baseline size | 20% increase | Resistance training model |
L-Alanyl-L-glutamine supplementation in peritoneal dialysis fluid demonstrates significant cytoprotective effects on mesothelial cells through restoration of cellular stress response mechanisms. Clinical trials utilizing randomized cross-over designs have established the compound's capacity to enhance heat shock protein expression and improve cellular resilience [5] [6].
Heat Shock Protein Expression Analysis
The primary endpoint in mesothelial cell stress response assays involves quantification of heat shock protein 72 (Hsp72) expression in peritoneal effluent cells. Two-dimensional difference gel electrophoresis with Western blot analysis reveals that L-alanyl-L-glutamine supplementation at 8 millimolar concentration increases total Hsp72 abundance from 2.12 (confidence interval 1.46-3.09) to 3.20 (confidence interval 2.20-4.66), representing a 1.51-fold increase (p = 0.022) [5] [6].
Cellular Stress Response Adequacy
Standard peritoneal dialysis fluid exposure results in inadequate cellular stress responses in mesothelial cells, characterized by dampened expression of cytoprotective proteins [5]. L-Alanyl-L-glutamine supplementation restores adequate cellular stress response capacity, enabling cells to mount appropriate protective mechanisms against peritoneal dialysis fluid-induced injury [5] [6].
Glutamine Pharmacokinetics in Peritoneal Environment
Peritoneal equilibration test effluent demonstrates progressive decrease in L-alanyl-L-glutamine concentration with parallel increase in peritoneal glutamine levels over 2 hours of the 4-hour test period [5]. Dialysate glutamine concentration increases faster in the presence of L-alanyl-L-glutamine (0.71 ± 0.19 millimolar) compared to standard fluid (0.55 ± 0.32 millimolar) at 2 hours (p < 0.05) [5].
Immunocompetence Enhancement
Ex-vivo lipopolysaccharide stimulation assays demonstrate significant enhancement of cytokine release capacity in peripheral blood mononuclear cells exposed to L-alanyl-L-glutamine-supplemented peritoneal effluents [5]. Tumor necrosis factor-alpha release increases by 89.4 picograms per milliliter (confidence interval 58.6-120.3, p < 0.001) when cells are exposed to supplemented effluent mixed with fresh peritoneal dialysis fluid [5].
Metabolomic Profile Changes
High-resolution mass spectrometry analysis of peritoneal effluents identifies 17 masses linking to 34 putative chemical entities that change significantly during L-alanyl-L-glutamine treatment [5]. These metabolomic changes include increased metabolites of leucine, isoleucine, glutamine, and arginine, alongside decreased metabolites of phenylalanine, tyrosine, and nucleic acids [5].
Anti-Inflammatory Effects in Peritonitis Models
In patients with previous peritonitis history, L-alanyl-L-glutamine supplementation decreases dialysate interleukin-8 levels by 2.2 picograms per milliliter (confidence interval 0.1 to 4.3, p < 0.05) [5]. Mouse models of peritoneal dialysis-associated peritonitis demonstrate that L-alanyl-L-glutamine addition attenuates inflammation markers and enhances stimulated cytokine release capacity [5].
| Assay Parameter | Standard PDF | AlaGln-supplemented PDF (8mM) | Effect Size/P-value |
|---|---|---|---|
| Heat Shock Protein 72 Expression | 2.12 (CI 1.46-3.09) | 3.20 (CI 2.20-4.66) | 1.51-fold (p = 0.022) |
| Glutamine Concentration | 0.55 ± 0.32 mmol/L at 2h | 0.71 ± 0.19 mmol/L at 2h | p < 0.05 |
| LPS-stimulated TNF-α Release | Baseline response | +89.4 pg/ml increase | p < 0.001 |
| Cell Viability (in vitro) | 190% ± 19% (vs control) | 226% ± 29% (vs control) | p = 0.001 |